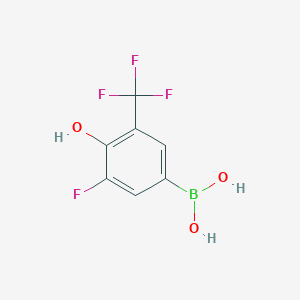

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid

Description

Properties

Molecular Formula |

C7H5BF4O3 |

|---|---|

Molecular Weight |

223.92 g/mol |

IUPAC Name |

[3-fluoro-4-hydroxy-5-(trifluoromethyl)phenyl]boronic acid |

InChI |

InChI=1S/C7H5BF4O3/c9-5-2-3(8(14)15)1-4(6(5)13)7(10,11)12/h1-2,13-15H |

InChI Key |

KYIPQKZDDZWTLZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)O)C(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Grignard-Based Synthesis from 3-Fluoro-5-(trifluoromethyl)phenyl Bromide

A well-documented method involves the preparation of the boronic acid via a Grignard intermediate generated from 3-fluoro-5-(trifluoromethyl)phenyl bromide, as described in a detailed experimental protocol:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Formation of Grignard reagent | Add iodine crystal and magnesium turnings to tetrahydrofuran (THF); warm to ~45 °C to initiate Grignard formation with 3-fluoro-5-(trifluoromethyl)phenyl bromide in THF; maintain gentle reflux during addition | Initiation of Grignard reagent |

| 2 | Reaction with boron reagent | Transfer Grignard reagent via cannula to a cooled (-78 °C) THF solution containing trimethyl borate dropwise; maintain temperature below -60 °C during addition; stir at -78 °C for 45 minutes | Formation of boronate intermediate |

| 3 | Work-up | Warm reaction mixture to ambient temperature; pour into water; acidify with 5% aqueous hydrochloric acid; extract with ethyl acetate; dry over magnesium sulfate; concentrate under reduced pressure | Isolation of 3-fluoro-5-(trifluoromethyl)phenylboronic acid |

| 4 | Purification | Crystallization or further purification as needed | Final product mp 167-168 °C; NMR confirms structure |

This method yields approximately 3.3 grams of the boronic acid from 5 grams of the bromide precursor, indicating a good conversion efficiency.

Organolithium Route with Triisopropyl Borate

An alternative approach, inspired by methods for related fluoro-substituted phenylboronic acids, involves lithiation of a bromo-substituted aromatic compound followed by reaction with triisopropyl borate:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of bromo-substituted intermediate | Under nitrogen atmosphere, react 1-bromo-3,5-difluorobenzene with diisopropylamine lithium at -78 °C; methylate with iodomethane; adjust pH to 6-7; extract and purify | 70% yield of 4-bromo-2,6-difluorotoluene |

| 2 | Lithiation and borylation | React 4-bromo-2,6-difluorotoluene with n-butyllithium at -78 °C; add triisopropyl borate (99% purity); allow reaction to warm to room temperature over 12 hours; acidify to pH 5-6; extract and purify | 70-78% yield of fluoro-methylphenylboronic acid |

| 3 | Purification | Rinse with n-hexane at room temperature for 3 hours to obtain pure product | High purity confirmed by HPLC and NMR |

Though this example specifically describes 3,5-difluoro-4-methylphenylboronic acid, the methodology is adaptable to the 3-fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid by selecting appropriate starting materials and substituents.

Comparative Analysis of Methods

| Feature | Grignard Method (Step 3.1) | Organolithium Method (Step 3.2) |

|---|---|---|

| Starting Material | 3-fluoro-5-(trifluoromethyl)phenyl bromide | 1-bromo-3,5-difluorobenzene derivative |

| Metal Reagent | Magnesium (Grignard) | n-Butyllithium (organolithium) |

| Boron Reagent | Trimethyl borate | Triisopropyl borate |

| Temperature Control | Initiation ~45 °C; borylation at -78 °C | Lithiation at -78 °C; borylation warming to RT |

| Atmosphere | Inert (nitrogen) | Inert (nitrogen) |

| Yield | Moderate to good (approx. 60-70%) | Good (70-78%) |

| Purification | Extraction and crystallization | Extraction and hexane rinse |

| Scalability | Suitable for small to medium scale | Suitable for large scale |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the boronic acid group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the boronic acid group can produce a hydrocarbon .

Scientific Research Applications

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and stability, enhancing its utility in various chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and properties of the target compound with analogs:

*Calculated based on analogous compounds.

Key Observations :

- Acidity: The hydroxyl group in the target compound lowers its pKa compared to non-hydroxylated analogs, enhancing its solubility in polar solvents .

- Steric Effects : The hydroxyl group introduces minimal steric hindrance compared to bulkier substituents like methoxymethyl in .

Cross-Coupling Reactions:

- The hydroxyl group in the target compound may require protection (e.g., as a methyl ether) during palladium-catalyzed reactions to prevent undesired side reactions . In contrast, chloro-substituted analogs (e.g., ) are more stable under standard coupling conditions.

Stability and Handling

- Storage : Hydroxylated arylboronic acids generally require storage at 2–8°C to prevent decomposition, similar to 3-chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid .

- Hazard Profile : The target compound may exhibit hazards akin to related fluorinated boronic acids (e.g., H315/H319 skin/eye irritation) .

Biological Activity

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid (CAS Number: 2260683-55-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique trifluoromethyl and hydroxy substituents, which may influence its interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Structural Characteristics

- Molecular Formula : C9H6F4O3B

- Molecular Weight : 258.12 g/mol

- Physical State : Solid (white to orange powder)

- Melting Point : 142–145 °C

Safety Information

The compound is classified as causing skin and serious eye irritation (H315, H319) and should be handled with appropriate safety measures.

Anticancer Properties

Recent studies have focused on the potential of boronic acids as antiandrogens in prostate cancer treatment. Research indicates that the incorporation of boronic acid functionality can enhance binding affinities to androgen receptors (AR), potentially offering a therapeutic advantage over traditional antiandrogens like flutamide.

- Binding Studies : The replacement of nitro groups with boronic acid groups has shown promise in increasing the binding affinity to AR, particularly through hydrogen bonding interactions with key amino acids such as Arg752 and Gln711 .

- Antiproliferative Activity : Compounds similar to 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid demonstrated significant antiproliferative effects against various cancer cell lines, including LAPC-4 cells, indicating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of phenylboronic acids have also been explored, with findings suggesting that these compounds can inhibit the growth of various bacteria and fungi.

- In Vitro Studies : Research indicated that related compounds exhibited moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be lower than those for established antifungal agents like Tavaborole (AN2690) .

- Mechanism of Action : The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms, which is critical for protein synthesis . This mechanism mirrors that of other successful antifungal agents, suggesting a novel approach to combating resistant strains.

Case Study 1: Prostate Cancer Treatment

A study investigated a series of antiandrogen compounds where 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid was synthesized as part of a lead optimization strategy. The results indicated that derivatives with this boronic acid moiety displayed improved binding to AR compared to their nitro-substituted counterparts, leading to enhanced anticancer activity in vitro.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing various phenylboronic acids, including the target compound. The study found that certain derivatives exhibited potent antibacterial activity against Bacillus cereus, with an MIC significantly lower than that of existing treatments. This highlights the potential for developing new antimicrobial agents based on boronic acid structures.

Table 1: Biological Activities of Related Boronic Acid Compounds

Q & A

Basic: What are the common synthetic routes for 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid?

Answer:

The compound is typically synthesized via Miyaura borylation , starting from the corresponding aryl bromide or iodide. For example, trifluoromethylphenylboronic acids are prepared by reacting 3-bromo-4-hydroxy-5-(trifluoromethyl)benzene derivatives with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . The hydroxyl group may require protection (e.g., as a silyl ether) to prevent side reactions during boronation. Post-synthesis deprotection and purification via recrystallization or chromatography yield the final product.

Basic: How is this compound purified, and what analytical methods confirm its purity?

Answer:

Purification is achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Analytical confirmation involves:

- ¹H/¹³C/¹⁹F NMR : To verify substituent positions and absence of protodeboronation byproducts. For example, the CF₃ group shows distinct ¹⁹F signals near -60 ppm .

- HPLC-MS : To assess purity (>95%) and detect hydrolyzed derivatives.

- FT-IR : Confirms B–O and O–H stretches (broad band ~3200–3400 cm⁻¹ for boronic acid dimer) .

Basic: What cross-coupling reactions are most effective with this boronic acid?

Answer:

The compound is primarily used in Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. Optimal conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–2 mol%).

- Base : Na₂CO₃ or Cs₂CO₃ in a 3:1 dioxane/water mixture at 80–90°C.

- Ligand effects : Bulky ligands (e.g., SPhos) enhance coupling efficiency with sterically hindered partners .

Advanced: How do the electron-withdrawing substituents (F, CF₃, OH) influence its reactivity and stability?

Answer:

- Acidity : The CF₃ and F groups increase the boronic acid’s acidity (pKa ~7–8), enhancing its reactivity in basic coupling conditions but also accelerating hydrolysis. The hydroxyl group further lowers pKa via intramolecular H-bonding with the boronic acid .

- Stability : The compound is prone to protodeboronation under acidic conditions. Hydrolytic stability studies (via ¹¹B NMR) show faster degradation at pH > 9 due to boronate formation .

- Electronic effects : CF₃ and F groups reduce electron density on the benzene ring, lowering the boronic acid’s nucleophilicity. This necessitates optimized Pd catalysts for efficient coupling .

Advanced: What spectroscopic and computational methods elucidate its electronic structure?

Answer:

- ¹¹B NMR : Detects boronic acid dimerization (δ ~28–32 ppm) and hydrolysis products (δ ~18 ppm for boronate) .

- DFT calculations : B3LYP/6-311++G(d,p) models predict Fukui indices for electrophilic attack and HOMO-LUMO gaps. For example, the CF₃ group stabilizes the LUMO, favoring electron-deficient coupling partners .

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by analyzing H-bonding and hydrophobic contacts with the hydroxyl and CF₃ groups .

Advanced: How can researchers resolve contradictions in coupling efficiency across different catalytic systems?

Answer:

Discrepancies often arise from ligand-substrate mismatch or solvent effects . Systematic optimization involves:

- Ligand screening : Compare Buchwald (e.g., XPhos) vs. Fu (e.g., P(t-Bu)₃) ligands for sterically hindered substrates.

- Solvent polarity : Use toluene for hydrophobic substrates or DMF/H₂O for polar systems.

- Additives : KF or TBAB (tetrabutylammonium bromide) stabilize the boronate intermediate, improving yields .

Advanced: What protocols assess hydrolytic stability under physiological conditions?

Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Hydrolysis half-life (t₁/₂) is shortest at pH > 9 .

- Boronate formation : Use ¹¹B NMR to quantify boronate (δ ~18 ppm) vs. boronic acid (δ ~28 ppm) ratios over time.

- Chelation studies : Add mannitol or sorbitol to compete with boronate formation, mimicking biological diol interactions .

Advanced: How does the hydroxyl group influence regioselectivity in cross-coupling reactions?

Answer:

The hydroxyl group can act as a directing group , favoring para coupling in some cases. However, steric hindrance and H-bonding with the boronic acid may reduce Pd coordination efficiency. To mitigate this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.